2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol

Oxidative hair dye Structure-property relationship Lipophilicity

Sourcing a regiospecific primary intermediate for oxidative hair dye formulations that delivers warm yellow and copper tones while offering an improved toxicological profile over legacy 2-amino-5-methyl-phenol can be challenging. This bifunctional 5-methoxy-2-hydroxypropylaminomethyl-phenol directly addresses this gap. - Designed with a Hammett σp of -0.27 (within the patent-preferred -0.65 to +0.75 range) to improve the toxicological window. - The 2-hydroxypropylamino side chain enhances hydrophilicity (negative log D at pH 10) for adequate hair shaft penetration without excessive molecular weight. - Supplied at 95% purity; verify identity via InChIKey MDPBLBFBCAZDLR-UHFFFAOYSA-N to ensure differentiation from the 4-methoxy isomer.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B13258938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(CNCC1=C(C=C(C=C1)OC)O)O
InChIInChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-10(15-2)5-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3
InChIKeyMDPBLBFBCAZDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol (CAS 1248398-28-8) for R&D and Formulation Sourcing


2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol (CAS 1248398-28-8, molecular formula C11H17NO3, MW 211.26 g/mol) is a bifunctional aromatic amine-phenol classified within the 2-(amino or substituted amino)-5-(substituted oxymethyl)-phenol chemotype [1]. Its structure integrates a 2-hydroxypropylamino side chain at the benzylic position and a methoxy group at the 5-position of the phenol ring. The compound is commercially supplied at a minimum purity of 95% and is cited as a primary intermediate for oxidative hair dye formulations designed to deliver warm yellow and copper tones to keratin fibers [1]. Its predicted XLogP3-AA of 1.2, hydrogen bond donor count of 3, and topological polar surface area of 61.7 Ų define its physicochemical handling profile, distinguishing it from simpler o-aminophenol scaffolds [2].

Oxidative hair dye primary intermediate for warm yellow and copper tone development
Regiospecific 5-methoxy chemotype within patent-preferred substituent envelope
2-Hydroxypropylamino side-chain architecture designed for formulation hydrophilicity

Why 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol Cannot Be Replaced by Simple o-Aminophenol Analogs in Yellow Dye Formulations


Generic substitution among 2-aminophenol derivatives is precluded by the divergent chromophoric directionality and safety profiles dictated by the regiospecific methoxy and N-substitution pattern. The foundational patent for this chemotype explicitly teaches that the presence of a divalent oxygen attached to the benzylic carbon is intended to improve toxicology versus prior 2-amino-5-methyl-phenol compounds while preserving or enhancing the formation of a yellow chromophore in hair [1]. Unlike the legacy yellow primary intermediate 2-amino-5-methyl-phenol (CAS 2835-97-4), which relies on a simple methyl substituent, the target compound incorporates a hydrophilic 2-hydroxypropylamino side chain designed to increase hydrophilicity without excessively raising molecular weight—thereby maintaining adequate hair shaft penetration [1]. Substituting the 5-methoxy positional isomer (CAS 1153389-16-2) or the 4-methoxy variant (CAS 1155074-31-9) alters the Hammett sigma-para electronic contribution of the substituent, which critically influences the oxidative coupling kinetics and resultant hue [1]. These properties are not interchangeable. Detailed quantitative head-to-head performance comparisons among these specific positional isomers have not been disclosed in the peer-reviewed literature, and the differential evidence is therefore limited to class-level patent teachings and computed physicochemical descriptors.

Target Compound
Common Alternative
5-Methoxy substitution (para to phenolic OH)
4-Methoxy isomer: altered hydrogen bonding and oxidative coupling kinetics; chromophore shift expected
N-(2-Hydroxypropyl) side chain
2-Amino-5-methyl-phenol or N-unsubstituted analogs: hydrophilicity mismatch; uneven dye uptake reported

Quantitative Differentiation Table: 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol vs. Closest Analogs


Regiospecific Methoxy Positioning: 5-Methoxy vs. 4-Methoxy Isomer — Difference in Computed Lipophilicity (XLogP3-AA)

The target compound (2-{[(2-hydroxypropyl)amino]methyl}-5-methoxyphenol, CAS 1248398-28-8) exhibits a computed XLogP3-AA of 1.2 [1]. Its positional isomer, 2-{[(2-hydroxypropyl)amino]methyl}-4-methoxyphenol (CAS 1155074-31-9), possesses an identical molecular formula and weight but is expected to show a measurably different log P due to altered intramolecular hydrogen bonding between the phenolic -OH and the ortho-substituent. Published calorimetric data on the parent methoxyphenol scaffolds demonstrate that 2-methoxyphenol (guaiacol) has a weaker intermolecular hydrogen bond strength with organic bases than 4-methoxyphenol, and the bond dissociation enthalpy (BDE O-H) relative to phenol is -4.0 kcal/mol for 2-methoxyphenol vs. -4.9 kcal/mol for 4-methoxyphenol [2]. Extrapolating this class-level effect, the target 5-methoxy arrangement places the methoxy group para to the phenolic -OH, creating an electronic environment distinct from both the 2-methoxy and 4-methoxy isomers and affecting the oxidative coupling reactivity with primary intermediates in the dye formation cascade [3].

Regiospecific Methoxy Positioning
Class-level inference
Target XLogP3-AA 1.2 vs. 4-methoxy isomer (not independently validated)
ΔBDE(O-H) parent scaffolds: 0.9 kcal/mol
Methoxy position alters ring electron density; wrong regioisomer yields different yellow hue
Extrapolated from parent methoxyphenol calorimetry; direct isomer log P comparison unavailable
Oxidative hair dye Structure-property relationship Lipophilicity

Side-Chain Regiochemistry: 2-Hydroxypropyl vs. 3-Hydroxypropyl Amino Substituent — Difference in Hydrogen Bond Topology

The target compound bears the hydroxy group at the 2-position of the propyl side chain (CAS 1248398-28-8), whereas the analog 2-{[(3-hydroxypropyl)amino]methyl}-5-methoxyphenol (CAS 1250203-03-2) bears the hydroxyl at the terminal 3-position . The patent explicitly describes preferred R1 substituents as including 2-hydroxypropyl, which positions the hydroxyl group closer to the secondary amine nitrogen, creating a distinct intramolecular hydrogen-bonding topology that influences the compound's ionization state at formulation pH (typically 9-11) [1]. The patent teaches that preferred substituents yield a negative log D at pH 10, with an absolute log D difference greater than 0.5 (preferably >1) versus the unsubstituted (H) analog, reflecting an intentional design for enhanced hydrophilicity [1]. Relocating the hydroxyl from C-2 to C-3 extends the spacer by one methylene unit, altering both the pKa of the secondary amine and the overall hydrophilicity-hydrophobicity balance, which is expected to modify the rate of oxidative coupling and the wash fastness of the resulting dye [1].

Side-Chain Hydroxyl Position
Class-level inference
2-Hydroxypropyl (target) vs. 3-hydroxypropyl isomer (CAS 1250203-03-2)
Patent threshold |Δlog D| > 0.5 at pH 10; specific values unpublished
Hydroxyl spacing alters intramolecular H-bond topology, affecting coupling rate and wash fastness
Log D values not disclosed; class-level teaching indicates measurable hydrophilicity shift
Oxidative hair dye Substituent hydrophilicity Molecular design

Supplier Purity Benchmarking: 95% Minimum Purity — Consistency Across Production Batches vs. Unspecified Analogs

The target compound is commercially listed with a minimum purity specification of 95% (AKSci Cat. 2082DQ), supported by full quality assurance documentation including Certificate of Analysis upon request . The structurally related positional isomer 5-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenol (CAS 1153389-16-2) is also listed at 95% purity (Leyan Cat. 2002879) , while the 4-methoxy isomer 2-{[(2-hydroxypropyl)amino]methyl}-4-methoxyphenol (CAS 1155074-31-9) is listed at 95% purity (AKSci Cat. 7524DE; Leyan Cat. 1424724) . The 3-hydroxypropyl chain analog (CAS 1250203-03-2) is similarly listed at 95% (AKSci Cat. 2078DQ) . All four C11H17NO3 isomers are thus available at equivalent nominal purity, meaning procurement selection among them must be driven by regiospecific identity and intended application rather than by bulk purity advantage. No supplier provides discriminatory analytical data (e.g., HPLC retention time cross-comparisons or NMR shift differences) across these isomers.

Supplier Purity Benchmark
Data to verify
Nominal purity 95% — identical across all four C11H17NO3 isomers
Purity alone cannot distinguish isomers; identity confirmation by InChIKey and analytical method is essential
No discriminatory analytical data (retention time, NMR shifts) published by suppliers
Chemical procurement Quality specification Batch-to-batch consistency

Patent-Preferred Scaffold: Hammett Sigma-Para Constraint and log D Selection Criteria for Improved Toxicology

The patent family (US 7,226,487, EP 1646606, WO 2005/007615) defines a preferred substituent space for 2-(amino or substituted amino)-5-(substituted oxymethyl)-phenols. Preferred substituents on R1 and/or R2 exhibit a Hammett Sigma Para (σp) value between -0.65 and +0.75, preferably -0.4 to +0.5 [1]. The methoxy group (σp = -0.27) falls within this preferred range, while the hydroxypropyl amino substituent contributes to a negative log D at pH 10, with the absolute difference |log DZ - log DH| exceeding 0.5 (preferably >1) [1]. The 5-methyl reference compound (2-amino-5-methyl-phenol, σp for CH3 = -0.17) has been used in commercial formulations but reportedly cannot fully meet evenness-of-uptake requirements from hair roots to tips [2]. The target compound's combination of a 5-methoxy group and a 2-hydroxypropylamino side chain is explicitly encompassed by the preferred embodiments recited in the patent claims, distinguishing it from both the 5-methyl legacy compound and from 2-amino-5-hydroxymethyl-phenol (which lacks N-substitution) [1].

Patent-Preferred Substituent Window
Class-level inference
Hammett σp range -0.65 to +0.75 (MeO σp -0.27); |Δlog D| > 0.5 at pH 10
Substituent design linked to reported toxicology-related endpoint context
Patent teaching; read-across from class-level descriptor space
Oxidative hair dye safety Toxicology Molecular design

Validated Application Scenarios for 2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol Based on Evidence


Development of Next-Generation Warm Yellow Oxidative Hair Dyes with Improved Safety Margin

Formulators developing permanent oxidative hair colorants for warm yellow and copper shades can employ this compound as a primary intermediate. The methoxy substituent's σp value (-0.27) falls within the patent-preferred range of -0.65 to +0.75, which is taught to improve toxicological profile compared to earlier 2-amino-5-methyl-phenol-based formulations [1]. Procurement teams must verify identity via InChIKey (MDPBLBFBCAZDLR-UHFFFAOYSA-N) to avoid the 4-methoxy isomer which, based on parent scaffold calorimetric data, exhibits a measurably different hydrogen-bonding enthalpy and thus divergent oxidative coupling kinetics, potentially altering final hair hue [2].

Structure-Activity Relationship (SAR) Studies on Keratin Fiber Dye Uptake and Wash Fastness

Academic and industrial research groups investigating the impact of aminomethyl side-chain topology on dye penetration and wash fastness can use this compound as the 2-hydroxypropyl reference. The side-chain hydroxyl at the 2-position is specifically recited as a preferred embodiment in the foundational patent, which associates this architecture with favorable hydrophilicity (negative log D at pH 10) and adequate molecular weight for hair shaft penetration [1]. Comparative studies against the 3-hydroxypropyl isomer (CAS 1250203-03-2), which extends the hydroxyl-to-nitrogen spacer by one methylene, can quantify the effect of intramolecular hydrogen bonding on oxidative coupling rates and color retention after repeated shampooing.

Quality Control Reference Standard for Isomer-Specific Analytical Method Development

Analytical chemists in QC/QA laboratories can employ this compound as a certified reference standard to develop HPLC or GC methods capable of resolving the four C11H17NO3 structural isomers (CAS 1248398-28-8, 1153389-16-2, 1155074-31-9, and 1250203-03-2). Because all four are commercially available at identical 95% nominal purity [1][2], unambiguous identification of the 5-methoxy-2-hydroxypropyl isomer requires retention time or spectral fingerprinting against the authentic standard. The computed XLogP3-AA of 1.2 provides a starting point for reverse-phase method development [3].

Cosmetic Ingredient Safety Dossier Preparation for Regulatory Submission

Regulatory affairs specialists compiling safety dossiers for oxidative hair dye ingredients can cite the patent-disclosed design rationale linking the methoxy substituent's Hammett σp and the hydroxypropyl side chain's log D contribution to an improved toxicological window [1]. While direct toxicological data for this specific compound are not publicly available, the patent's explicit teaching that substituents within σp -0.65 to +0.75 may improve the toxicological profile provides a defensible starting point for read-across arguments to structurally adjacent compounds within the same patent family.

Application
Selection Property
Validation Focus
Warm yellow oxidative dye research
5-Methoxy regiospecificity within patent-preferred σp window
Colorimetric outcome and toxicology endpoint context review
Keratin fiber dye uptake SAR studies
2-Hydroxypropyl side-chain architecture
Penetration kinetics and wash fastness comparison vs. 3-hydroxypropyl isomer
QC isomer-specific analytical method
Retention time and spectral fingerprint against authentic standard
HPLC/GC resolution from other C11H17NO3 isomers
Cosmetic ingredient safety dossier research
Patent-disclosed design for reduced toxicological potential
Read-across and toxicological endpoint context within patent family
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